3-benzyl-N-(3-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-benzyl-N-(3-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” is a pyrrolopyrimidine derivative. Pyrrolopyrimidines are a class of compounds that have been studied for their potential therapeutic applications . This particular compound has a molecular formula of C24H24N4O4 and a molecular weight of 432.48.
Molecular Structure Analysis
Pyrrolopyrimidines are aromatic heterocyclic compounds that contain a pyrimidine ring fused with a pyrrole ring . The specific structure of this compound includes additional functional groups such as a benzyl group, a methoxyphenethyl group, and a carboxamide group.Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis and Biological Activity
Heterocyclic Compound Development : Research has shown the synthesis of novel heterocyclic compounds derived from specific core structures, demonstrating potential in the development of new therapeutic agents with anti-inflammatory and analgesic properties. These compounds are synthesized through complex chemical reactions, highlighting the versatile applications of pyrrolopyrimidine derivatives in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antiviral and Anticancer Properties : Another study focused on the synthesis of non-nucleoside analogs of certain compounds, exploring the effects of specific substituents on antiviral activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). This research underscores the potential of pyrrolo[2,3-d]pyrimidine derivatives in the development of antiviral drugs (Renau et al., 1996).
Pharmacokinetic Improvement Efforts : Further, investigations into the optimization of pharmacokinetic profiles for certain compounds reveal efforts to enhance oral bioavailability, demonstrating the chemical modification strategies that can be applied to pyrrolopyrimidine derivatives for potential therapeutic applications (Tokuhara et al., 2018).
Antifungal Activity : The synthesis and evaluation of new pyrido[2,3-d]pyrimidine derivatives for antifungal activity highlight the potential of these compounds in addressing fungal infections, showing the broad spectrum of biological activities that such molecules can exhibit (Hanafy, 2011).
Zukünftige Richtungen
The future directions for research on this compound could include further exploration of its potential therapeutic applications, as well as detailed studies on its synthesis, chemical reactions, and physical and chemical properties. Additionally, more research could be done to determine the safety and hazards associated with this compound .
Wirkmechanismus
Target of Action
The primary target of 3-benzyl-N-(3-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is CDK2 . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle .
Mode of Action
This compound interacts with its target, CDK2, by inhibiting its enzymatic activity . This inhibition results in a significant alteration in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway . This can lead to downstream effects such as the induction of apoptosis within cells .
Pharmacokinetics
The compound’s potent dual activity against cell lines and cdk2 suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of the action of this compound is a significant alteration in cell cycle progression and the induction of apoptosis within cells . This leads to the inhibition of the growth of the examined cell lines .
Eigenschaften
IUPAC Name |
3-benzyl-N-[2-(3-methoxyphenyl)ethyl]-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-27-15-19(22(29)25-12-11-16-9-6-10-18(13-16)32-2)20-21(27)23(30)28(24(31)26-20)14-17-7-4-3-5-8-17/h3-10,13,15H,11-12,14H2,1-2H3,(H,25,29)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGASMXYPKXXOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NCCC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.